4-ethyl-9-(3-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a chromeno-oxazinone core
Preparation Methods
The synthesis of 4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves several steps, starting with the preparation of the chromeno-oxazinone core. One common synthetic route includes the condensation of 3-methylphenylamine with ethyl acetoacetate, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid and oxidizing agents like hydrogen peroxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced using reagents like sodium hydroxide or halogenating agents.
Scientific Research Applications
4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation and cell proliferation. Its molecular targets include cyclooxygenase enzymes and various signaling pathways related to cancer cell growth.
Comparison with Similar Compounds
When compared to similar compounds, 4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique structural features and diverse range of applications. Similar compounds include:
Chromeno[8,7-e][1,3]oxazin-2-one derivatives: These compounds share the same core structure but differ in the substituents attached to the chromeno-oxazinone ring.
Phenyl-substituted oxazinones: These compounds have phenyl groups attached to the oxazinone core, similar to 4-ETHYL-9-(3-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE, but with variations in the position and type of substituents.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-ethyl-9-(3-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-3-14-10-19(22)24-20-16(14)7-8-18-17(20)11-21(12-23-18)15-6-4-5-13(2)9-15/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
GWZWKYGUDAABTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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